Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid
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Overview
Description
Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a cyclopentane ring substituted with a pyrimidinylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the desired substituents.
Introduction of the Pyrimidinylcarbamoyl Group: This step involves the reaction of the cyclopentane derivative with a pyrimidine derivative under conditions that facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other cyclopentane derivatives, pyrimidine-containing compounds, carbamoyl-substituted molecules.
Uniqueness: The specific combination of the cyclopentane ring, pyrimidinylcarbamoyl group, and carboxylic acid group may confer unique properties such as enhanced stability, reactivity, or biological activity.
Properties
IUPAC Name |
(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-9(14-11-12-4-1-5-13-11)7-2-3-8(6-7)10(16)17/h1,4-5,7-8H,2-3,6H2,(H,16,17)(H,12,13,14,15)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXBWUZWWVUITK-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=NC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)NC2=NC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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